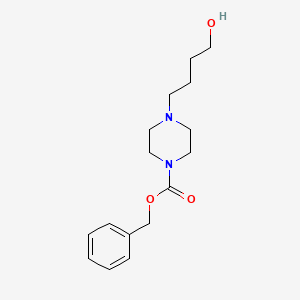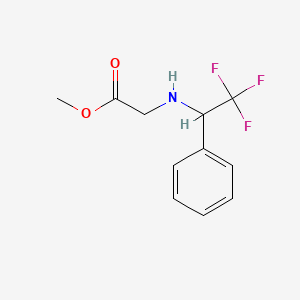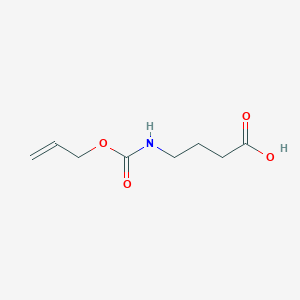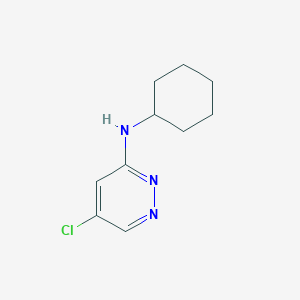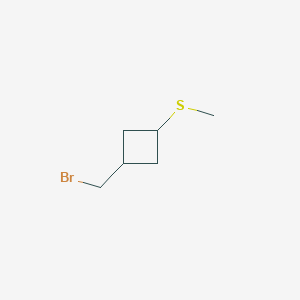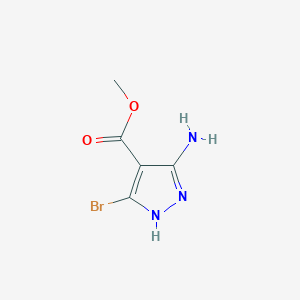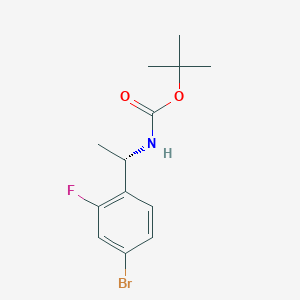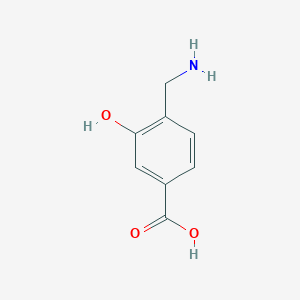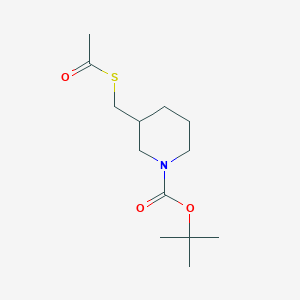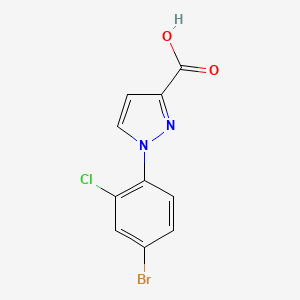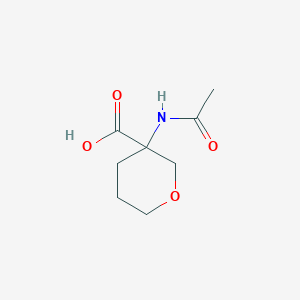
3-Acetamidotetrahydro-2h-pyran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetamidotetrahydro-2h-pyran-3-carboxylic acid is an organic compound with the molecular formula C8H13NO4 It is a derivative of tetrahydro-2H-pyran-3-carboxylic acid, featuring an acetamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamidotetrahydro-2h-pyran-3-carboxylic acid typically involves the acylation of tetrahydro-2H-pyran-3-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
3-Acetamidotetrahydro-2h-pyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-Acetamidotetrahydro-2h-pyran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-Acetamidotetrahydro-2h-pyran-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, undergoing enzymatic transformations that lead to its biological effects.
類似化合物との比較
Similar Compounds
Tetrahydro-2H-pyran-3-carboxylic acid: The parent compound, lacking the acetamido group.
Oxane-3-carboxylic acid: Another derivative with similar structural features.
Methyl 2-oxo-2H-pyran-3-carboxylate: A related ester compound.
Uniqueness
3-Acetamidotetrahydro-2h-pyran-3-carboxylic acid is unique due to the presence of the acetamido group, which imparts distinct chemical properties and potential biological activity. This functional group enhances its ability to interact with biological molecules, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H13NO4 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
3-acetamidooxane-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-8(7(11)12)3-2-4-13-5-8/h2-5H2,1H3,(H,9,10)(H,11,12) |
InChIキー |
WDAQKHOKNQOLJJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1(CCCOC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 6'-bromospiro[cyclopropane-1,3'-indoline]-1'-carboxylate](/img/structure/B13502362.png)
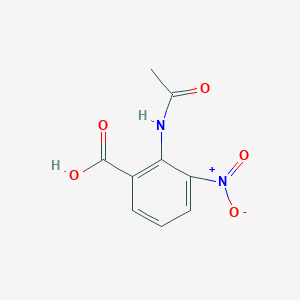

![[(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B13502384.png)
